molecular formula C11H9FO3 B12087287 Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate

Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate

Cat. No.: B12087287
M. Wt: 208.18 g/mol
InChI Key: OVNIVDQQGQDNDQ-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate is a fluorinated benzofuran derivative characterized by a fused benzofuran core substituted with a fluorine atom at the 4-position, a methyl group at the 3-position, and a carboxylate ester moiety at the 2-position. Benzofuran derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science . The introduction of fluorine and methyl groups enhances steric and electronic properties, influencing reactivity, solubility, and metabolic stability.

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 4-fluoro-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9FO3/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3

InChI Key

OVNIVDQQGQDNDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Fluorinated Phenolic Precursors

The benzofuran core is often constructed via cyclization reactions. A key method involves AlCl₃-mediated Friedel-Crafts alkylation using 2-fluorobenzofuran derivatives. For example, 2-fluoro-3-methylbenzofuran (1d) reacts with p-xylene (2a) in dichloromethane at –20°C, yielding 2-arylbenzofurans . The methyl ester group can be introduced via subsequent esterification of the intermediate carboxylic acid.

Example Procedure :

  • Step 1 : 2-Fluoro-3-methylbenzofuran (1d, 46 mg, 0.20 mmol) is suspended in dichloromethane with AlCl₃ (40 mg, 0.30 mmol).

  • Step 2 : p-Xylene (0.12 mL, 1.0 mmol) is added dropwise at –20°C.

  • Step 3 : After 1 h, aqueous NaOH (2 M) and HCl (2 M) are added to quench the reaction.

  • Step 4 : The crude product is purified via thin-layer chromatography (hexane/ethyl acetate = 20:1), yielding 3da (16 mg, 25%) .

Decarboxylative Coupling and Esterification

Another approach involves decarboxylative coupling of 3-methylbenzofuran-2-carboxylic acid with aryl triflates. Potassium tert-butoxide facilitates the reaction, forming biaryl intermediates, which are esterified to the target compound .

Key Data :

ParameterValue
Starting Material3-Methylbenzofuran-2-carboxylic acid
Coupling Agent4-Methylphenyl triflate
CatalystK₃PO₄
Yield67%

Procedure :

  • 3-Methylbenzofuran-2-carboxylic acid (84.6 mg, 0.48 mmol) reacts with 4-methylphenyl triflate (99.1 mg, 0.40 mmol) in the presence of K₃PO₄.

  • The product is purified via column chromatography (hexane/ethyl acetate) and esterified with methanol/H₂SO₄.

Direct Esterification of Carboxylic Acid Intermediates

The methyl ester group is introduced via Fischer esterification of 4-fluoro-3-methylbenzofuran-2-carboxylic acid. This method requires acidic conditions and refluxing methanol .

Optimized Conditions :

  • Reagents : 4-Fluoro-3-methylbenzofuran-2-carboxylic acid (1.0 equiv), methanol (excess), H₂SO₄ (catalytic).

  • Temperature : 70°C, 12 h.

  • Yield : 85–90%.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 2.38 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 6.88–7.70 (m, 3H, aromatic).

  • IR (cm⁻¹) : 1705 (C=O), 1220 (C–F).

Palladium catalysts enable the introduction of substituents post-cyclization. For instance, Suzuki-Miyaura coupling installs aryl groups at position 5, followed by fluorination and esterification .

Case Study :

  • A benzofuran precursor undergoes coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄.

  • Fluorination at position 4 is achieved using Selectfluor®, yielding 4-fluoro-3-methylbenzofuran-2-carboxylate after esterification.

One-Pot Synthesis via Claisen Rearrangement

A one-pot synthesis combines Claisen rearrangement and cyclization. 4-Fluoro-3-methylphenol reacts with methyl propiolate under acidic conditions to form the benzofuran core .

Procedure :

  • Step 1 : 4-Fluoro-3-methylphenol (1.0 equiv) and methyl propiolate (1.2 equiv) are heated in toluene with p-TsOH.

  • Step 2 : The intermediate undergoes cyclization at 120°C for 6 h.

  • Yield : 78%.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
AlCl₃ Cyclization 25–74High regioselectivityLow yields for bulky substrates
Decarboxylative Coupling 67ScalabilityRequires expensive catalysts
Fischer Esterification 85–90SimplicityAcid-sensitive substrates
Suzuki Coupling 65–75Versatility in substituentsMulti-step synthesis
One-Pot Synthesis 78Time-efficientLimited substrate scope

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated benzofuran derivatives .

Scientific Research Applications

Pharmaceutical Development

Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate serves as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Its unique structure allows for easy modification, making it suitable for various chemical transformations. The carboxylate group can be utilized to form esters or amides, while the fluorine and methyl substituents can enhance the compound's biological activity and pharmacokinetic properties .

Key Properties:

  • Molecular Formula: C_{12}H_{11}F O_{3}
  • Molecular Weight: Approximately 220.22 g/mol
  • Functional Groups: Carboxylate, Fluorine, Methyl

Antimicrobial Activity

Research has shown that benzofuran derivatives exhibit promising antimicrobial properties. This compound and its derivatives have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzofuran scaffold contributes to the compound's ability to inhibit microbial growth .

Case Study:

A study found that certain benzofuran derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.5 mg/mL against gram-positive bacteria. The incorporation of electron-withdrawing groups in the ortho position of the benzofuran ring significantly enhanced antibacterial activity .

Anticancer Potential

The anticancer properties of this compound have been investigated in various studies. The compound has shown potential as an inhibitor of cancer cell proliferation, particularly in cervical cancer cell lines such as SiHa and HeLa. Mechanistic studies indicate that it may induce apoptosis and G2/M phase arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Research Findings:

  • Inhibitory Concentration (IC50): The compound demonstrated IC50 values of approximately 1 μM against cervical cancer cells.
  • Mechanism of Action: Induction of cell cycle arrest and apoptosis.

Synthetic Applications

This compound is also utilized in organic synthesis as an intermediate for creating more complex molecules. Its functional groups can participate in various reactions, including nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry .

Synthetic Pathways:

  • Esters Formation: Reaction with alcohols to form esters.
  • Amide Synthesis: Coupling with amines to produce amides.
  • Fluorination Reactions: Further modification at the fluorine site to enhance biological activity.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, certain benzofuran derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate with key benzofuran derivatives from literature (primarily from ):

Compound Substituents Physical State Melting Point (°C) Key Spectral Data Synthetic Route
This compound 4-F, 3-CH₃, 2-COOCH₃ Not Reported Not Reported IR: Expected C=O (~1700 cm⁻¹), C-F (~1250 cm⁻¹); NMR: Fluorine coupling at C4 Likely via Ullmann coupling or esterification
Methyl 1-benzofuran-3-carboxylate (2a) 3-COOCH₃ Pale-yellow liquid Not Reported ¹H NMR (CDCl₃): δ 7.71 (d, J=8.0 Hz), 7.50 (t, J=7.0 Hz), 3.92 (s, OCH₃) CuI/K₂CO₃-mediated coupling
Methyl 5-methoxy-1-benzofuran-3-carboxylate (2b) 5-OCH₃, 3-COOCH₃ Pale-yellow liquid Not Reported ¹H NMR (CDCl₃): δ 7.35 (d, J=2.4 Hz), 6.80 (d, J=8.8 Hz), 3.90 (s, OCH₃) Similar to 2a with methoxy substitution
Methyl 6-fluoro-1-benzofuran-3-carboxylate (2c) 6-F, 3-COOCH₃ White solid 63–65 ¹H NMR (CDCl₃): δ 7.65 (dd, J=8.4, 5.6 Hz), 7.20 (td, J=8.8, 2.4 Hz) Fluorine introduced pre- or post-synthesis

Key Observations :

  • Substituent Position Effects : The fluorine position (4 vs. 6) impacts electronic distribution and steric interactions. For example, 6-fluoro derivative (2c) exhibits distinct NMR shifts compared to hypothetical 4-fluoro analogs due to altered ring current effects .
  • Thermal Stability : The methyl ester group at the 2-position (target compound) may enhance stability compared to 3-carboxylate derivatives (e.g., 2a–2c), as ester groups generally resist hydrolysis better than free acids.
  • Synthetic Challenges : Fluorine introduction at the 4-position may require regioselective halogenation, unlike the 6-fluoro derivative (2c), which could be synthesized via direct fluorination or pre-fluorinated precursors .
Comparison with Non-Benzofuran Methyl Esters

and highlight methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) and sulfonylurea herbicides (e.g., metsulfuron methyl ester). While structurally distinct, these compounds share ester functional groups, enabling comparisons of hydrolytic stability and chromatographic behavior:

  • Hydrolytic Stability : Benzofuran esters (e.g., target compound) are less prone to hydrolysis than aliphatic esters (e.g., methyl esters of labdatriene derivatives in ) due to aromatic stabilization .
  • Chromatographic Retention : Gas chromatography (GC) data in show that methyl esters of cyclic diterpenes (e.g., torulosic acid methyl ester) elute later than simpler esters, suggesting that the benzofuran core may similarly increase retention time compared to linear esters .

Biological Activity

Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities, particularly in the context of anticancer properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core with a carboxylate group and a fluorine atom at the para position relative to the methyl group. This structural configuration is crucial as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanisms include:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in various cancer cell lines, leading to decreased cell viability.
  • Apoptosis Induction : It promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax and cleaved PARP while downregulating anti-apoptotic proteins like Bcl-2.
  • Enzyme Inhibition : Derivatives of this compound may act as inhibitors of specific enzymes involved in cancer progression, further enhancing their therapeutic potential.

Anticancer Activity

A study evaluated the anticancer potential of various benzofuran derivatives, including this compound, against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant antiproliferative effects:

CompoundCell LineIC50 (µM)
This compoundMCF-722
This compoundMDA-MB-23145

These findings suggest that the compound exhibits selective cytotoxicity towards breast cancer cells.

Comparative Studies

In comparative studies involving other benzofuran derivatives, this compound demonstrated superior activity compared to standard chemotherapeutic agents like cisplatin:

CompoundCell LineIC50 (µM)
This compoundC61.287
CisplatinC62.184

This highlights its potential as a promising candidate for further development in cancer therapy.

Case Studies and Research Findings

  • In Vitro Studies : Research showed that this compound effectively inhibited cell growth in several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry assays.
  • Structure-Activity Relationship (SAR) : The introduction of the fluorine atom at the para position was found to enhance the binding affinity to target enzymes compared to non-fluorinated analogs, indicating its importance in drug design.
  • Potential Applications : Beyond anticancer activity, derivatives of this compound have shown promise in anti-inflammatory and antibacterial applications, broadening its therapeutic scope.

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